molecular formula C10H15NO2S B8384244 Ethyl 2-methyl-5-(1-methylethyl)-1,3-thiazole-4-carboxylate CAS No. 1198436-65-5

Ethyl 2-methyl-5-(1-methylethyl)-1,3-thiazole-4-carboxylate

Cat. No. B8384244
Key on ui cas rn: 1198436-65-5
M. Wt: 213.30 g/mol
InChI Key: LHJMNQMQHPCNKS-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of thioacetamide (158 mg) in ethanol (20 ml) was added ethyl 3-bromo-4-methyl-2-oxopentanoate (500 mg) in ethanol (0.5 ml). Molecular sieves (100 mg) were added and the mixture was heated at 80° C. for 18 h. The mixture was filtered, washing with ethanol (5 ml) and the solvent removed in vacuo. The residue triturated with DCM and the solid removed by filtration. The filtrate was concentrated to ˜5 ml and purified by column chromatography on silica gel (10 g silica), eluting with a gradient of 0-100% ethyl acetate in cyclohexane to give the title compound as a yellow oil (280 mg).
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].Br[CH:6]([CH:14]([CH3:16])[CH3:15])[C:7](=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(O)C>[CH3:2][C:1]1[S:3][C:6]([CH:14]([CH3:16])[CH3:15])=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:4]=1

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
500 mg
Type
reactant
Smiles
BrC(C(C(=O)OCC)=O)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Molecular sieves (100 mg) were added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washing with ethanol (5 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue triturated with DCM
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to ˜5 ml
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (10 g silica)
WASH
Type
WASH
Details
eluting with a gradient of 0-100% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(N1)C(=O)OCC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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